molecular formula C15H12N2O B1209578 3-(anilinomethylidene)-1H-indol-2-one CAS No. 23872-37-9

3-(anilinomethylidene)-1H-indol-2-one

Cat. No.: B1209578
CAS No.: 23872-37-9
M. Wt: 236.27 g/mol
InChI Key: KOBUXAQDZSROAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(anilinomethylidene)-1H-indol-2-one is a member of indoles.

Scientific Research Applications

Crystal Structure and Theoretical Studies

  • A study by Gummidi et al. (2019) on the crystal structure and density functional theory (DFT) studies of a related compound, (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, highlights the synthesis and structural analysis of these compounds, crucial for understanding their physical and chemical properties (Gummidi et al., 2019).

Synthesis of Indole Derivatives

  • Research by Jiang et al. (2018) describes the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amine derivatives through an oxidative diamination of substituted indoles, showcasing a method for producing a range of indole derivatives (Jiang et al., 2018).

Catalytic Synthesis Approaches

  • Turský et al. (2010) demonstrate an efficient method for synthesizing 2,3-disubstituted indoles using anilines, which could be relevant for producing compounds similar to 3-(anilinomethylidene)-1H-indol-2-one (Turský et al., 2010).

Application in Catalytic Asymmetric Reactions

  • A study by Dai et al. (2016) on the use of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions could provide insights into the applications of similar indole derivatives in asymmetric synthesis (Dai et al., 2016).

Antioxidant Evaluation

  • Research by Naik et al. (2011) on the antioxidant activities of indole-3-acetic acid derivatives provides a perspective on the potential biological activities of indole compounds (Naik et al., 2011).

Microwave-Assisted Synthesis Techniques

  • Bellavita et al. (2022) discuss an efficient procedure to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which could be relevant for the synthesis of related compounds like this compound (Bellavita et al., 2022).

Oxidative Coupling Synthesis

  • Stuart et al. (2008) describe the oxidative synthesis of indoles from anilines and alkynes, which could be applicable for synthesizing various indole derivatives including this compound (Stuart et al., 2008).

Properties

CAS No.

23872-37-9

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-(phenyliminomethyl)-1H-indol-2-ol

InChI

InChI=1S/C15H12N2O/c18-15-13(10-16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10,17-18H

InChI Key

KOBUXAQDZSROAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=CC2=C(NC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(NC3=CC=CC=C32)O

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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